molecular formula C11H15BrO4 B1611505 3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene CAS No. 86489-89-6

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene

Cat. No. B1611505
CAS RN: 86489-89-6
M. Wt: 291.14 g/mol
InChI Key: OIHGNVPUXDUQKY-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-1,2,4,5-tetramethoxybenzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Bromomethyltetramethoxybenzene and is a member of the tetramethoxybenzene family. It has a molecular formula of C11H15BrO4 and a molecular weight of 295.14 g/mol.

Scientific Research Applications

Polymer Synthesis

The compound has been explored in polymer synthesis. For instance, Uhrich et al. (1992) demonstrated its use in the self-condensation process to produce hyperbranched polyethers with high molecular weights, indicating its potential in creating novel polymer structures with unique properties (Uhrich et al., 1992).

Crystal Structure Analysis

In crystallography, the compound and its derivatives have been utilized to analyze crystal structures. Szlachcic et al. (2007) studied the solvates of a similar compound, revealing insights into crystal structure formation and potential applications in materials science (Szlachcic et al., 2007).

Li-ion Batteries

Pirnat et al. (2013) explored analogues of 1,2,4,5-tetramethoxybenzene in Li-ion batteries, demonstrating its application in improving battery performance, particularly in overcharge prevention, indicating its potential in enhancing battery safety and efficiency (Pirnat et al., 2013).

Polymer Solar Cells

Jin et al. (2016) used a derivative of the compound as an electron acceptor in polymer solar cells, demonstrating improved photovoltaic performance. This suggests its potential in developing more efficient renewable energy technologies (Jin et al., 2016).

Synthesis of Macrocycles

Singh and Kumar (2007) utilized derivatives of the compound in synthesizing thia-aza macrocycles, which showed potential in metal ion extraction and fluorescence behavior, indicating applications in sensing and extraction technologies (Singh & Kumar, 2007).

properties

IUPAC Name

3-(bromomethyl)-1,2,4,5-tetramethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO4/c1-13-8-5-9(14-2)11(16-4)7(6-12)10(8)15-3/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHGNVPUXDUQKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1OC)CBr)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40441195
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86489-89-6
Record name 3-(BROMOMETHYL)-1,2,4,5-TETRAMETHOXYBENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40441195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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